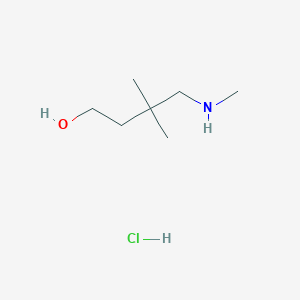

3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride

Description

Historical Context and Chemical Classification

The development and recognition of 3,3-dimethyl-4-(methylamino)butan-1-ol hydrochloride emerged from the broader historical evolution of amino alcohol chemistry, a field that has undergone significant advancement since the early understanding of compounds containing both amine and hydroxyl functional groups. Amino alcohols, defined as organic compounds containing both hydroxyl and amino functional groups on an alkane backbone, have been recognized as high value-added fine chemical products with applications spanning multiple industrial sectors. The specific compound under investigation belongs to the beta-amino alcohol subclass, which has gained prominence due to their presence in biologically important compounds including natural products, peptides, and synthetic pharmaceuticals.

The chemical classification of this compound places it within the broader category of alkanolamines, compounds that exhibit bifunctionality through the presence of both hydroxyl and amino groups. This classification is significant because alkanolamines demonstrate unique physicochemical characteristics that lead to diverse applications in textiles, cosmetics, agricultural chemical intermediates, drugs, and metalworking fluids. The compound's structural framework represents a sophisticated example of amino alcohol architecture, featuring geminal dimethyl substitution at the third carbon position, which introduces steric considerations that influence both chemical reactivity and conformational behavior.

Historical precedent for the synthesis and study of related beta-amino alcohol derivatives can be traced through patent literature and synthetic methodology development. The Chinese patent CN102838493A, published in 2012, describes synthesis methods for structurally related compounds containing dimethylamino and phenyl substituents, demonstrating the ongoing research interest in this chemical space. The methodological approaches described in this patent literature highlight the importance of resolution, halogenation, amidation, reduction, and demethylation steps in constructing complex amino alcohol architectures, providing context for understanding the synthetic pathways that may be employed in preparing this compound.

Significance in Amino Alcohol Chemistry

The significance of this compound within amino alcohol chemistry extends beyond its individual structural characteristics to encompass its role as a representative example of the broader therapeutic and synthetic potential of beta-amino alcohol derivatives. Recent comprehensive analyses have demonstrated that beta-amino alcohol derivatives exhibit remarkable therapeutic applications across multiple disease areas, including antimalarial activity through inhibition of Plasmodium species, potent antibacterial effects against resistant strains such as Staphylococcus aureus, and significant antiproliferative activity in cancer cells. These findings establish amino alcohols as a critically important class for medicinal chemistry applications.

The structural features present in this compound exemplify key design principles that contribute to the versatility of amino alcohol chemistry. The presence of geminal dimethyl groups introduces conformational constraints that can influence biological activity and synthetic accessibility. Research has demonstrated that desymmetrization of geminal dimethyl groups represents a powerful strategy in rhodium-catalyzed enantioselective synthesis, enabling access to beta-amino alcohol derivatives with high enantioselectivity. This methodological advancement underscores the importance of structural features present in the target compound for advancing synthetic methodology.

The compound's position within amino alcohol chemistry is further emphasized by its relationship to established synthetic methodologies for beta-amino alcohol preparation. The synthesis of racemic mixtures and enantiomerically pure beta-amino alcohols has traditionally relied on reduction of amino acids, kinetic resolution of racemic mixtures, or chromatographic separation methods. However, the direct synthesis of amino alcohols in high yields through amination of chiral epoxides and asymmetric hydrogenation or reduction of prochiral amino ketones has provided new opportunities for accessing structurally diverse amino alcohol derivatives. The structural complexity of this compound positions it as a potential target for these advanced synthetic approaches.

The significance of this compound is also reflected in its commercial availability from multiple specialized chemical suppliers, indicating sustained research and application interest. The compound is manufactured and distributed by established chemical companies including Enamine Limited, suggesting its utility as a research tool and synthetic building block. The widespread commercial availability reflects the compound's integration into the broader landscape of amino alcohol chemistry and its recognition as a valuable synthetic intermediate.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The name precisely describes the structural arrangement, beginning with the longest carbon chain (butanol), identifying the position and nature of substituents (3,3-dimethyl and 4-methylamino), and specifying the salt form (hydrochloride). This nomenclature system ensures unambiguous identification and facilitates communication within the scientific community.

The molecular structure can be systematically analyzed through its various chemical identifiers and spectroscopic characteristics. The compound's Chemical Abstracts Service registry number 1427379-38-1 provides a unique identifier that enables precise literature searching and chemical database queries. The molecular formula C₇H₁₈ClNO indicates the presence of seven carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, consistent with the hydrochloride salt of the parent amino alcohol.

Table 1: Structural Identification Data for this compound

The structural identification is further supported by the compound's classification within chemical databases and supplier catalogs. PubChem, maintained by the National Center for Biotechnology Information, provides comprehensive structural and property data that facilitates scientific research and chemical identification. The compound's presence in multiple commercial chemical catalogs from reputable suppliers including Sigma-Aldrich, BLD Pharm, and American Elements demonstrates its established status within the chemical research community.

The stereochemical considerations inherent in the molecular structure represent an important aspect of structural identification. While the basic connectivity is clearly defined through the nomenclature and chemical identifiers, the presence of a chiral center at the carbon bearing the methylamino group introduces stereochemical complexity that may influence both chemical properties and biological activity. The stereochemical configuration, whether specified or present as a racemic mixture, represents a critical aspect of complete structural characterization that influences synthetic planning and application development.

The physical form of the compound is consistently reported as a powder across multiple commercial sources, indicating standard isolation and purification procedures result in a crystalline or amorphous solid material suitable for storage and handling under ambient conditions. Storage recommendations typically specify room temperature conditions, suggesting reasonable stability under normal laboratory environments. These physical characteristics support the compound's utility as a research chemical and synthetic intermediate, enabling straightforward handling and incorporation into synthetic sequences.

Properties

IUPAC Name |

3,3-dimethyl-4-(methylamino)butan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-7(2,4-5-9)6-8-3;/h8-9H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPWVITXKQPNLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Summary

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of trimethyl carbinol with haloid acid (e.g., concentrated HCl) to form tertiary butyl halide | Trimethyl carbinol + ≥25% HCl, reflux 5-6 h | ~91 | Low temperature (≤8 °C) washing and drying for purity |

| 2 | Formation of Grignard reagent from tertiary butyl halide | Tertiary butyl chloride + Mg in anhydrous THF, reflux 1 h | Not specified | Anaerobic, anhydrous conditions crucial |

| 3 | Reaction of Grignard reagent with 1,2-dichloroethane to form 3,3-dimethyl-1-halobutane | Molar ratio Grignard:1,2-dichloroethane = 1:3, 24 h, ice-water bath | ~82 | Acid work-up to neutral pH, organic extraction |

| 4 | Hydrolysis of 3,3-dimethyl-1-halobutane to 3,3-dimethyl-1-butanol | Reflux in 3 mol/L NaOH or KOH aqueous solution, 5 h | ~85 | Neutralization, extraction, distillation for product |

This process is advantageous due to the use of inexpensive starting materials (trimethyl carbinol, hydrochloric acid, 1,2-dichloroethane, potassium hydroxide), mild reaction conditions, and high yields.

Introduction of the Methylamino Group

For the methylamino substitution at the 4-position, synthetic methods reported in the literature generally involve:

- Alkylation of amines : Direct alkylation of methylamine with an appropriate halogenated butanol intermediate.

- Reductive amination : Reaction of an aldehyde or ketone intermediate with methylamine followed by reduction.

While explicit detailed procedures for 3,3-dimethyl-4-(methylamino)butan-1-ol hydrochloride are scarce, general methodologies for similar amino alcohols provide a framework:

Reductive Amination Protocol (General)

- Reaction of a suitable aldehyde or ketone with methylamine under reflux or mild conditions.

- Reduction of the imine intermediate using sodium borohydride (NaBH4) or lithium aluminum hydride (LAH).

- Work-up involves quenching, extraction, and purification by chromatography.

- Conversion to hydrochloride salt by treatment with HCl in dioxane or similar solvents.

This approach yields amino alcohols with good purity and yield and is adaptable to various substrates.

Purification and Salt Formation

The hydrochloride salt is typically prepared by:

- Adding a solution of hydrochloric acid (e.g., 4 M HCl in dioxane) to the free base amino alcohol in an appropriate solvent (e.g., tetrahydrofuran).

- Stirring at low temperature (0 °C) for a short time.

- Concentrating under reduced pressure to obtain a crude solid.

- Purification by recrystallization from ethyl acetate and hexane or similar solvents.

This step ensures enhanced stability and facilitates handling and storage.

Summary Table of Preparation Methods

Research Findings and Considerations

- The Grignard-based synthesis of the butanol backbone is well-documented with high yields and cost efficiency, suitable for industrial scale production.

- Amino group introduction via reductive amination is a versatile and widely used method in amino alcohol synthesis, allowing control over stereochemistry and functional group tolerance.

- The hydrochloride salt formation is a standard approach to improve compound stability and solubility, critical for pharmaceutical applications.

- No direct one-pot synthesis or novel catalytic methods specifically targeting this compound have been reported in the available literature.

- Related synthetic methodologies involving Ru-NHC catalysis and domino reactions are focused on different scaffolds and are less relevant here.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the methylamino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (e.g., NaOH) are used in substitution reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Primary amines.

Substitution: Halogenated compounds or other substituted amines.

Scientific Research Applications

Pharmaceutical Applications

3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride has been identified as a potential intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics may allow it to participate in reactions that lead to the development of new drugs. However, comprehensive biological studies are still required to establish its pharmacodynamics and pharmacokinetics.

Potential Drug Interactions

Preliminary studies suggest that this compound may interact with various biological systems, although specific mechanisms are yet to be documented. Understanding these interactions will be crucial for determining its therapeutic potential.

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound can serve as a valuable building block for synthesizing complex molecules. The compound's reactivity as both an alcohol and an amine allows it to participate in diverse chemical reactions, including:

- Alkylation Reactions: Can act as a nucleophile in alkylation processes.

- Condensation Reactions: May form imines or amines through condensation with carbonyl compounds.

These reactions are significant for developing bioactive compounds and other materials.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, influencing biological processes. The specific molecular targets and pathways depend on the context of its use in research or industry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Three compounds are highlighted for comparison based on structural and functional similarities:

3,3-Dimethyl-4-(methylamino)butan-1-ol Hydrochloride (Target Compound)

- Functional groups : Primary alcohol (-OH), tertiary amine (-NCH₃), and branched aliphatic chain.

Phenylephrine Hydrochloride (CAS 61-76-7)

- Functional groups: Aromatic phenol (-C₆H₄OH), secondary amine (-NHCH₃), and alcohol (-CH₂OH) .

- Key features : Aromatic ring enhances rigidity and lipophilicity, making it suitable for receptor binding (e.g., α₁-adrenergic agonist activity as a vasoconstrictor).

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Physicochemical Properties

*Calculated based on molecular formulas.

Key Differentiators

- Polarity vs. Lipophilicity : The target compound’s alcohol group enhances water solubility compared to the ester analog, whereas Phenylephrine’s aromatic ring balances polarity and membrane penetration.

- Biological Activity: Phenylephrine’s phenol and amine groups are critical for receptor binding, a feature absent in the aliphatic target compound.

- Synthetic Utility : The methyl ester analog’s lipophilicity may favor its use in coupling reactions, while the target’s alcohol group could facilitate nucleophilic substitutions .

Biological Activity

3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride, commonly referred to as DMBA, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of DMBA can be represented as follows:

- Chemical Formula : C₇H₁₅ClN₂O

- Molecular Weight : 162.66 g/mol

- CAS Number : 71404488

DMBA is a derivative of amino alcohols, characterized by the presence of both methyl and dimethyl groups, which contribute to its unique pharmacological properties.

Research indicates that DMBA exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activities : DMBA has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways. For instance, it may affect phospholipase A2 activity, which is involved in lipid metabolism and inflammatory responses .

- Neurotransmitter Modulation : As a methylamino compound, DMBA may influence neurotransmitter levels in the brain, particularly those related to mood regulation. This suggests potential applications in treating mood disorders .

- Antioxidant Properties : Preliminary studies suggest that DMBA may possess antioxidant properties, helping to mitigate oxidative stress within cells. This could have implications for neuroprotection and overall cellular health .

Therapeutic Applications

The biological activity of DMBA opens avenues for various therapeutic applications:

- Antidepressant Effects : Given its potential to modulate neurotransmitter systems, DMBA is being explored for its use in treating depression and anxiety disorders.

- Anti-inflammatory Properties : By inhibiting phospholipase A2, DMBA may reduce inflammation, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of DMBA:

- Study on Antidepressant Activity : A study published in 2021 examined the antidepressant-like effects of DMBA in animal models. The results indicated significant reductions in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent .

- Inflammation and Pain Model : Research conducted on inflammatory pain models demonstrated that DMBA administration led to reduced pain sensitivity and inflammation markers, suggesting its utility in pain management therapies .

Data Table: Summary of Biological Activities

Q & A

Q. What experimental methodologies are recommended for synthesizing 3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride with high yield?

A common approach involves multi-step synthesis starting from tert-butoxycarbonyl (Boc)-protected intermediates. For example, a Boc-protected precursor is treated with hydrochloric acid in dioxane to yield the hydrochloride salt. Reaction conditions (e.g., stoichiometric HCl, room temperature, and 1-hour stirring) are critical for achieving near-quantitative yields . Optimization may include adjusting solvent polarity, acid concentration, and purification via recrystallization.

Q. How can researchers validate the purity of this compound?

Purity validation typically combines HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy. For HPLC, reverse-phase columns (e.g., C18) with UV detection at 210–254 nm are standard. NMR (e.g., -NMR in DMSO-d6) confirms structural integrity by verifying methylamino, hydroxyl, and dimethyl group resonances . Impurity profiling should align with pharmacopeial standards (e.g., USP) for amine-containing compounds .

Q. What are the critical physicochemical properties to characterize for this compound?

Key properties include:

- Molecular weight : Calculate from the molecular formula (CHClNO).

- Solubility : Test in water, DMSO, and ethanol using gravimetric or spectroscopic methods.

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting/decomposition points.

- Hygroscopicity : Assess moisture absorption under controlled humidity .

Q. How should researchers handle toxicity and safety risks during experimentation?

Safety data sheets (SDS) for structurally similar compounds indicate risks of skin/eye irritation and respiratory sensitization. Use fume hoods, nitrile gloves, and sealed containers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent hydrochloride dissociation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

Chiral resolution (e.g., via chiral HPLC or enzymatic methods) can isolate enantiomers for comparative bioactivity assays. For example, (S)-enantiomers of analogous compounds exhibit higher receptor binding affinity due to spatial compatibility with target sites . Computational modeling (e.g., molecular docking) further elucidates stereochemical effects .

Q. What advanced analytical techniques are suitable for studying metabolic pathways of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., -analogs) enables metabolite identification in biological matrices. Phase I/II metabolism (e.g., oxidation, glucuronidation) can be tracked using hepatic microsome assays .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies may arise from impurity profiles or assay conditions. Cross-validate findings using:

Q. What strategies improve the compound’s stability under varying storage conditions?

Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) identify degradation pathways (e.g., hydrolysis, oxidation). Stabilizers like antioxidants (e.g., BHT) or lyophilization may prolong shelf life. Real-time stability data should inform storage recommendations .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Systematic modifications (e.g., alkyl chain elongation, substituent addition) paired with bioassays (e.g., receptor binding, enzyme inhibition) reveal critical functional groups. QSAR models incorporating logP, pKa, and steric parameters predict activity trends .

Q. What computational tools are effective for predicting the environmental fate of this compound?

Use EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR). Experimental validation via OECD 301/302 tests confirms persistence in aquatic/terrestrial systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.